Increased Polarity and Reduced Lipophilicity vs. Dimethyl Analog
5-Amino-2,4-bis(methoxymethyl)benzonitrile exhibits a markedly different physicochemical profile compared to the structurally related 5-amino-2,4-dimethylbenzonitrile. The target compound has a significantly higher topological polar surface area (TPSA) of 68.27 Ų and a lower calculated lipophilicity (LogP of 1.43) . In contrast, the simpler 5-amino-2,4-dimethylbenzonitrile has a TPSA of 49.81 Ų and a higher LogP of 1.76 . This difference of +18.46 Ų in TPSA and -0.33 in LogP indicates that the target compound is substantially more polar and less lipophilic.
LogP 1.43 vs 1.76
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 68.27 Ų; LogP = 1.43 |
| Comparator Or Baseline | 5-Amino-2,4-dimethylbenzonitrile (TPSA = 49.81 Ų; LogP = 1.76) |
| Quantified Difference | Δ TPSA = +18.46 Ų; Δ LogP = -0.33 |
| Conditions | Predicted physicochemical properties calculated by the vendor (Leyan) using proprietary algorithms. |
Why This Matters
A higher TPSA is correlated with improved aqueous solubility and a lower LogP indicates reduced membrane permeability, which can be a critical advantage when designing compounds for specific pharmacokinetic or target engagement profiles.
